

Enzymes Acting on D-Sedoheptulose 7-Phosphate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *D-Sedoheptulose 7-phosphate*

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Introduction

D-Sedoheptulose 7-phosphate (S7P) is a key seven-carbon sugar phosphate that serves as a central intermediate in crucial metabolic pathways, including the pentose phosphate pathway (PPP) and the Calvin cycle.[1][2] Its metabolism is tightly regulated by a specific set of enzymes that catalyze its formation and conversion, thereby influencing cellular biosynthesis, energy balance, and redox status. Dysregulation of these enzymes has been implicated in various diseases, making them attractive targets for drug development. This technical guide provides an in-depth overview of the core enzymes that act on **D-Sedoheptulose 7-phosphate**, presenting quantitative data, detailed experimental protocols, and visual representations of the associated metabolic pathways.

Core Enzymes and Their Metabolic Roles

The metabolism of **D-Sedoheptulose 7-phosphate** is primarily governed by the following enzymes:

- **Transketolase (TKT):** A key enzyme in the non-oxidative branch of the pentose phosphate pathway and the Calvin cycle.[3] It catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. In one of its key reactions, it forms S7P from ribose-5-phosphate and xylulose-5-phosphate.[3]

- Transaldolase (TAL): Another crucial enzyme of the non-oxidative PPP, transaldolase catalyzes the reversible transfer of a three-carbon dihydroxyacetone moiety. It acts on S7P and glyceraldehyde-3-phosphate to produce erythrose-4-phosphate and fructose-6-phosphate.[4]
- Sedoheptulokinase (SHPK): This enzyme specifically phosphorylates sedoheptulose to generate **D-Sedoheptulose 7-phosphate**, thereby channeling free sedoheptulose into the pentose phosphate pathway.[1][5]
- Sedoheptulose-bisphosphatase (SBPase): A key regulatory enzyme in the Calvin cycle, SBPase catalyzes the dephosphorylation of sedoheptulose-1,7-bisphosphate to yield **D-Sedoheptulose 7-phosphate**. [6]
- D-Sedoheptulose-7-phosphate Isomerase (GmhA): This enzyme is critical in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. It catalyzes the isomerization of **D-Sedoheptulose 7-phosphate** to D-glycero-D-manno-heptose 7-phosphate, the first committed step in the synthesis of the heptose core of LPS.[7][8]

Quantitative Data on Enzyme Kinetics

The following tables summarize the available quantitative data for the key enzymes acting on **D-Sedoheptulose 7-phosphate** and its related substrates.

Table 1: Kinetic Parameters of Transketolase

Organism /Tissue	Substrate (s)	Km (mM)	Vmax	kcat (s-1)	Optimal pH	Reference(s)
Pig Liver	Ribose 5-phosphate	0.3	-	-	7.6	[2]
Pig Liver	Xylulose 5-phosphate	0.5	-	-	7.6	[2]
E. coli	Sedoheptulose 7-phosphate	68.1 (for phosphoketolase with S7P as substrate)	-	-	-	[9]

Table 2: Kinetic Parameters of Transaldolase

Organism /Tissue	Substrate (s)	Km (mM)	Vmax (μmol/min /mg)	kcat (s-1)	Optimal pH	Reference(s)
Normal Rat Liver	Erythrose 4-phosphate	0.13	-	-	6.9 - 7.2	[2]
Normal Rat Liver	Fructose 6-phosphate	0.30 - 0.35	-	-	6.9 - 7.2	[2]
Methanocaldococcus jannaschii	Fructose 6-phosphate	0.65 (at 50°C)	12.0 (at 50°C)	-	-	[10]
Methanocaldococcus jannaschii	Erythrose 4-phosphate	0.0278 (at 50°C)	12.0 (at 50°C)	-	-	[10]

Table 3: Kinetic Parameters of Sedoheptulose-bisphosphatase

Organism/T issue	Substrate	Km (μM)	Specificity Constant (kcat/Km) (M ⁻¹ s ⁻¹)	Optimal pH	Reference(s)
Spinach Chloroplast	Sedoheptulose 1,7-bisphosphate	-	1.62 x 10 ⁶	-	[11]
Bacillus methanolicus (GlpX homologue)	Sedoheptulose 1,7-bisphosphate	14 ± 0.5	-	-	

Table 4: Activity of Sedoheptulokinase

Enzyme Source	Substrate	Specific Activity	Reference(s)
Mouse recombinant	Sedoheptulose	Virtually specific for sedoheptulose	[12]

Table 5: Kinetic Parameters of D-Sedoheptulose-7-phosphate Isomerase (GmhA)

Organism	Substrate	Km	Vmax	kcat	Optimal pH	Reference(s)
E. coli	D-Sedoheptulose 7-phosphate	-	-	-	-	[7]

Note: Comprehensive kinetic data for all enzymes, particularly with **D-Sedoheptulose 7-phosphate** as a direct substrate, is not uniformly available in the literature. The tables represent the most relevant data found.

Experimental Protocols

This section provides detailed methodologies for the purification and enzymatic assay of the key enzymes involved in **D-Sedoheptulose 7-phosphate** metabolism.

Protein Purification Protocols

1. Purification of Transketolase from Human Erythrocytes (Solvent Denaturation Method)[13]

- Hemolysate Preparation: Prepare a hemolysate from human erythrocytes.
- Solvent Denaturation:
 - To every 100 ml of hemolysate, stir in 82 ml of 95% ethanol (pre-cooled to -20°C).
 - Slowly add 35 ml of carbon tetrachloride (at 25°C) over a 90-second interval while stirring.
- Centrifugation: Centrifuge the mixture to pellet the denatured proteins.
- Supernatant Collection: The supernatant contains the enriched transketolase.
- Further Purification (Optional): The enriched extract can be further purified using techniques like immunoaffinity chromatography.

2. Purification of Transaldolase from Thermoplasma acidophilum

- Cell Lysis: Lyse E. coli cells expressing the recombinant transaldolase.
- Ammonium Sulfate Precipitation: Perform fractional ammonium sulfate precipitation (50-80% saturation) to enrich the transaldolase.
- Anion-Exchange Chromatography:
 - Resuspend the pellet and dialyze against 20 mM Tris-HCl pH 7.5.
 - Apply the sample to a Fractogel EMD TMAE (S) anion-exchange column.
 - Elute with a linear gradient of NaCl (up to 1 M) in 20 mM Tris pH 7.5.
- Heat Precipitation: Heat the pooled active fractions for 20 minutes at 333 K to precipitate heat-labile proteins.

- Buffer Exchange: Exchange the buffer of the purified protein to 20 mM glycylglycine pH 7.5 for storage.

Enzymatic Assay Protocols

1. Transketolase Activity Assay[13]

This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADH in a coupled enzymatic reaction.

- Reaction Mixture:
 - Assay solution containing NADTI/GPH/TIN (components not fully specified in the source, but likely includes coupling enzymes and substrates)
 - Ribose-5-phosphate (R-5-P) as the acceptor substrate
 - Enzyme extract
- Procedure:
 - Prepare the reaction mixture in a cuvette.
 - Initiate the reaction by adding the enzyme extract.
 - Monitor the decrease in absorbance at 340 nm at 37°C.
 - The rate of NADH oxidation is proportional to the transketolase activity.

2. Transaldolase Activity Assay

This is a coupled spectrophotometric assay.

- Reaction Components:
 - Buffer: e.g., 50 mM Imidazole, pH 7.5
 - Substrates: Fructose-6-phosphate and Erythrose-4-phosphate

- Coupling Enzymes: Triosephosphate isomerase and α -glycerophosphate dehydrogenase
- Cofactor: NADH
- Procedure:
 - Combine all components except the transaldolase enzyme in a cuvette.
 - Incubate to allow temperature equilibration.
 - Initiate the reaction by adding the transaldolase sample.
 - Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

3. Sedoheptulokinase Activity Assay

This assay involves measuring the formation of the product, sedoheptulose-7-phosphate.

- Principle: The assay quantifies the ATP-dependent phosphorylation of sedoheptulose.
- Procedure (adapted from fibroblast homogenate studies):
 - Incubate the enzyme source (e.g., purified sedoheptulokinase) with sedoheptulose and ATP in an appropriate buffer.
 - Stop the reaction after a defined time.
 - Analyze the reaction mixture for the formation of sedoheptulose-7-phosphate using techniques like HPLC.

4. Sedoheptulose-bisphosphatase Activity Assay (Coupled Assay)

- Principle: The production of sedoheptulose-7-phosphate is coupled to other enzymatic reactions that lead to a measurable change, such as NAD(P)H oxidation or reduction.
- Coupled Reaction Example:

- Sedoheptulose-1,7-bisphosphate → Sedoheptulose-7-phosphate + Pi (catalyzed by SBPase)
- The subsequent reactions can involve transaldolase and other enzymes of the PPP, ultimately leading to the consumption of a measurable substrate.
- Detection: The activity can be determined by measuring the release of inorganic phosphate (Pi) using a colorimetric method.

5. D-Sedoheptulose-7-phosphate Isomerase (GmhA) Assay (Luminescent Assay)

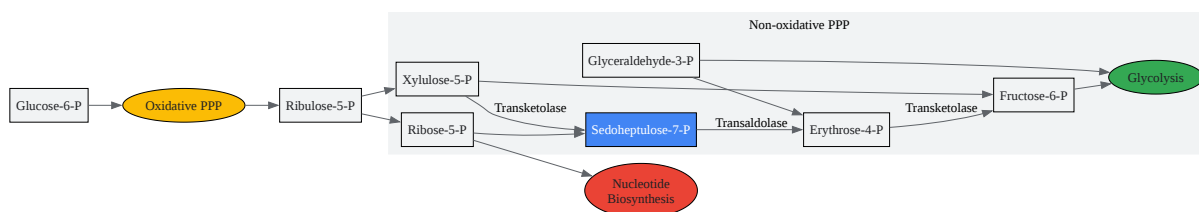
- Principle: This assay is based on the detection of the product of the GmhA-coupled reaction.
- General Procedure:
 - The isomerization of S7P to D-glycero-D-manno-heptose 7-phosphate is coupled to subsequent enzymatic reactions in the LPS biosynthesis pathway.
 - One of the downstream reactions consumes ATP, and the depletion of ATP can be measured using a luciferase-based luminescent assay (e.g., Kinase-Glo).
 - The decrease in luminescence is proportional to the GmhA activity.

Signaling Pathways and Regulatory Logic

The enzymes acting on **D-Sedoheptulose 7-phosphate** are integral components of central metabolic pathways. Their activity is tightly regulated to meet the cell's metabolic demands.

Pentose Phosphate Pathway

The pentose phosphate pathway is a major hub for the synthesis of NADPH and precursors for nucleotide biosynthesis. The flux through the non-oxidative branch, where S7P is a key intermediate, is largely controlled by the availability of substrates and the allosteric regulation of its enzymes.



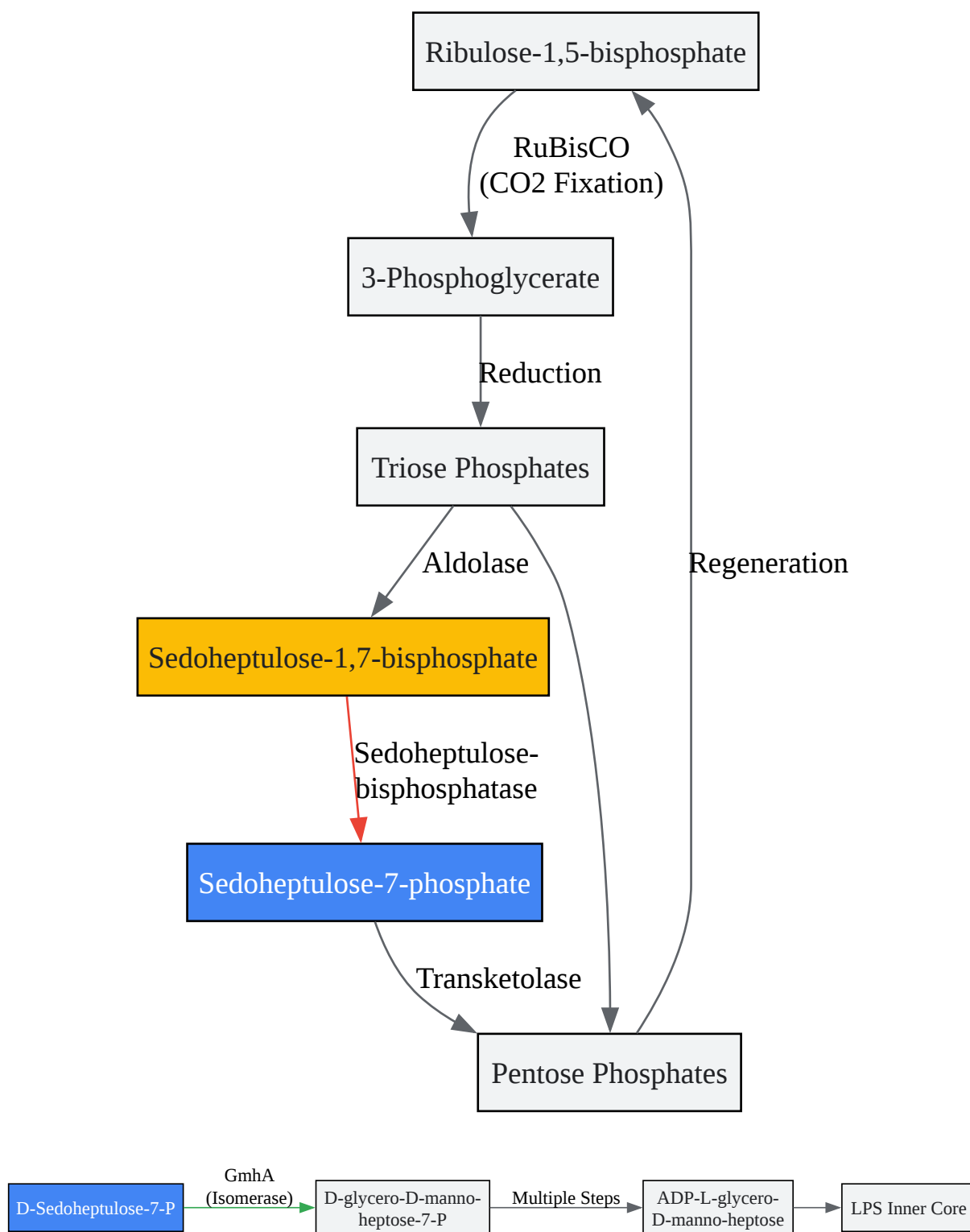
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Caption: The central role of **D-Sedoheptulose 7-phosphate** in the non-oxidative Pentose Phosphate Pathway.

Calvin Cycle

In photosynthetic organisms, the Calvin cycle is responsible for carbon fixation.

Sedoheptulose-bisphosphatase is a key regulatory point in the regeneration phase of this cycle.



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